![molecular formula C15H21N5O2 B6437875 4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methoxypyrimidine CAS No. 2427138-77-8](/img/structure/B6437875.png)
4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methoxypyrimidine
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Overview
Description
4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methoxypyrimidine is a complex organic compound that features a combination of oxazole, piperazine, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methoxypyrimidine typically involves multiple steps, starting with the preparation of the oxazole and piperazine intermediates. The oxazole ring can be synthesized through the cyclization of appropriate precursors under mild conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction. Finally, the pyrimidine ring is formed through a condensation reaction with methoxy-substituted precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Synthesis and Structural Properties
The synthesis of this compound typically involves multi-step organic reactions. The key steps often include the formation of the oxazole ring and subsequent coupling with piperazine and pyrimidine derivatives. Various reaction conditions are employed to optimize yield and purity.
Synthetic Route Overview
Step | Reaction Type | Key Reagents | Conditions |
---|---|---|---|
1 | Oxazole formation | Aldehyde + Amine | Acidic conditions |
2 | Piperazine coupling | Piperazine derivative | Solvent-based reaction |
3 | Pyrimidine attachment | Pyrimidine derivative | Heat or catalyst |
Research indicates that this compound exhibits a range of biological activities that make it a candidate for drug development.
Antimicrobial Properties
Studies have shown that compounds with similar structures demonstrate significant antimicrobial activity. For instance:
Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |
---|---|---|
Escherichia coli | 50 µg/mL | Bactericidal |
Staphylococcus aureus | 100 µg/mL | Bacteriostatic |
Bacillus subtilis | No inhibition observed | - |
These findings suggest that the compound may inhibit bacterial growth through various mechanisms, possibly involving disruption of cellular functions or interference with metabolic pathways.
Therapeutic Applications
Given its structural characteristics and biological activity, 4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methoxypyrimidine holds promise in several therapeutic areas:
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Research into its effects on various cancer cell lines is ongoing, with promising results indicating potential for development as an anticancer agent.
Neurological Disorders
The piperazine moiety suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Investigations into its neuroprotective effects are warranted.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that derivatives of similar structure showed effective inhibition against multi-drug resistant strains of bacteria.
- Cancer Cell Lines : In vitro studies indicated that compounds with similar configurations significantly reduced cell viability in breast and lung cancer cell lines.
- Neuroprotective Effects : Research highlighted the potential neuroprotective effects of piperazine derivatives in models of neurodegeneration.
Mechanism of Action
The mechanism of action of 4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methoxypyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole, piperazine, and pyrimidine derivatives, such as:
- 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine
- 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol .
Uniqueness
What sets 4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methoxypyrimidine apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound 4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methoxypyrimidine is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, properties, and biological activities of this compound, emphasizing its pharmacological significance.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the preparation of the oxazole and piperazine intermediates, followed by their coupling with a pyrimidine moiety. The structural characterization is usually confirmed through techniques such as NMR spectroscopy and mass spectrometry.
Table 1: Key Structural Features
Feature | Description |
---|---|
Molecular Formula | C₁₄H₁₈N₄O₂ |
Molecular Weight | 270.32 g/mol |
Functional Groups | Oxazole, Piperazine, Pyrimidine |
Rotatable Bonds | 6 |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 7 |
Antimicrobial Activity
Research has shown that derivatives of oxazole and piperazine exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to This compound demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory potential. Specifically, it has shown effectiveness as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . The IC50 values of related compounds in AChE inhibition ranged from 0.63 µM to 6.28 µM, indicating strong inhibitory activity .
Hemorheological Activity
The hemorheological properties of the compound have been assessed, revealing that it exhibits similar activity to established angioprotective agents such as pentoxifylline. This suggests potential applications in improving blood flow and reducing blood viscosity .
Case Studies
Several case studies have highlighted the pharmacological effects of compounds related to This compound :
- Antibacterial Efficacy : A study demonstrated that a series of synthesized piperazine derivatives showed promising antibacterial activity against both gram-positive and gram-negative bacteria. The presence of the oxazole ring was noted to enhance this activity significantly .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of piperazine derivatives in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could reduce neuronal cell death and improve cognitive functions in animal models .
Properties
IUPAC Name |
4-[[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-11-13(12(2)22-18-11)9-19-4-6-20(7-5-19)14-8-15(21-3)17-10-16-14/h8,10H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJYHDVRDUIPGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C3=CC(=NC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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